molecular formula C15H17ClN4O B14997216 2-Chloro-3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazine

2-Chloro-3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazine

Cat. No.: B14997216
M. Wt: 304.77 g/mol
InChI Key: ROGIELFBNVKJSG-UHFFFAOYSA-N
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Description

2-Chloro-3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazine is a heterocyclic compound that features a pyrazine ring substituted with a chloro group and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazine typically involves the reaction of 2-chloropyrazine with 1-(2-methoxyphenyl)piperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazine can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.

    Oxidation and reduction: The compound can participate in redox reactions, altering the oxidation state of the pyrazine ring.

    Coupling reactions: It can be involved in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazines, while oxidation and reduction can lead to different oxidation states of the pyrazine ring .

Mechanism of Action

The mechanism of action of 2-Chloro-3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazine involves its interaction with alpha1-adrenergic receptors. These receptors are G-protein-coupled receptors (GPCRs) that mediate various physiological responses. The compound acts as a ligand, binding to these receptors and modulating their activity, which can influence processes like smooth muscle contraction and neurotransmitter release .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazine is unique due to its specific substitution pattern, which may confer distinct binding affinities and pharmacokinetic properties compared to other similar compounds. Its methoxyphenyl group and chloro substitution on the pyrazine ring contribute to its unique chemical and biological properties .

Properties

Molecular Formula

C15H17ClN4O

Molecular Weight

304.77 g/mol

IUPAC Name

2-chloro-3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazine

InChI

InChI=1S/C15H17ClN4O/c1-21-13-5-3-2-4-12(13)19-8-10-20(11-9-19)15-14(16)17-6-7-18-15/h2-7H,8-11H2,1H3

InChI Key

ROGIELFBNVKJSG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=NC=CN=C3Cl

Origin of Product

United States

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